6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a triazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves multiple steps, starting with the construction of the triazolo[1,5-a]pyrazine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Bromates, hypobromites, and other oxidized derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine: In the medical field, the compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism by which 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine: Similar in structure but lacks the triazolo[1,5-a]pyrazine core.
6-Bromo-2-(trifluoromethyl)quinoline: Another compound with a similar trifluoromethyl group but a different heterocyclic core.
Uniqueness: 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine stands out due to its unique combination of bromine and trifluoromethyl groups on the triazolo[1,5-a]pyrazine core. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N4/c7-3-2-14-4(1-11-3)12-5(13-14)6(8,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGCWBNSFAWGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NC(=NN21)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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